N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide
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Overview
Description
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group and a phenylethyl group attached to a prop-2-enamide backbone, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide typically involves the reaction of 3-hydroxyphenylacetic acid with phenylethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide can be reduced to form a saturated amide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide: Shares a similar structure but with an aminobutyl group instead of a phenylethyl group.
Tribulusimide D: Contains a hydroxyphenyl group and a methoxybenzamide group, showing hepatoprotective activities.
Entacapone: A catechol-O-methyltransferase inhibitor with a similar prop-2-enamide backbone.
Uniqueness
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide is unique due to its specific combination of hydroxyphenyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3-hydroxyphenyl)-1-phenylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-17(20)18-16(14-8-4-3-5-9-14)12-13-7-6-10-15(19)11-13/h2-11,16,19H,1,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLHFFBZUCPWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC(=CC=C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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